Enhanced Hydrogen Bond Acceptor Capacity vs. Des-Hydroxyethyl Analog
The target compound possesses 6 hydrogen bond acceptor (HBA) sites, compared to 5 for the des-hydroxyethyl analog N-(piperazin-1-ylmethyl)pyrazine-2-carboxamide, a 20% increase driven by the terminal hydroxyl oxygen [1][2]. This additional HBA capacity can strengthen interactions with polar biological targets or improve aqueous solvation.
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 6 HBA |
| Comparator Or Baseline | N-(piperazin-1-ylmethyl)pyrazine-2-carboxamide: 5 HBA |
| Quantified Difference | 1 additional HBA (20% increase) |
| Conditions | PubChem computed descriptors based on 2D molecular structure |
Why This Matters
Procurement decisions for fragment-based screening or solubility-sensitive applications should favor the target compound when additional hydrogen bonding capacity is required for target engagement or formulation.
- [1] PubChem. N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide. PubChem CID: 1535061. Computed Properties: Hydrogen Bond Acceptor Count. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] PubChem. N-(piperazin-1-ylmethyl)pyrazine-2-carboxamide. PubChem CID: 501379. Computed Properties: Hydrogen Bond Acceptor Count. National Center for Biotechnology Information. Accessed Apr 2026. View Source
